(6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((2-(chloroacetamido)thiazol-4-yl)(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid (6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((2-(chloroacetamido)thiazol-4-yl)(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 64486-19-7
VCID: VC17106678
InChI: InChI=1S/C18H18ClN5O8S2/c1-7(25)32-4-8-5-33-16-12(15(28)24(16)13(8)17(29)30)22-14(27)11(23-31-2)9-6-34-18(20-9)21-10(26)3-19/h6,12,16H,3-5H2,1-2H3,(H,22,27)(H,29,30)(H,20,21,26)/b23-11+/t12-,16-/m1/s1
SMILES:
Molecular Formula: C18H18ClN5O8S2
Molecular Weight: 532.0 g/mol

(6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((2-(chloroacetamido)thiazol-4-yl)(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

CAS No.: 64486-19-7

Cat. No.: VC17106678

Molecular Formula: C18H18ClN5O8S2

Molecular Weight: 532.0 g/mol

* For research use only. Not for human or veterinary use.

(6R-(6alpha,7beta(Z)))-3-(Acetoxymethyl)-7-((2-(chloroacetamido)thiazol-4-yl)(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid - 64486-19-7

Specification

CAS No. 64486-19-7
Molecular Formula C18H18ClN5O8S2
Molecular Weight 532.0 g/mol
IUPAC Name (6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C18H18ClN5O8S2/c1-7(25)32-4-8-5-33-16-12(15(28)24(16)13(8)17(29)30)22-14(27)11(23-31-2)9-6-34-18(20-9)21-10(26)3-19/h6,12,16H,3-5H2,1-2H3,(H,22,27)(H,29,30)(H,20,21,26)/b23-11+/t12-,16-/m1/s1
Standard InChI Key RNFUKHYALDYPSA-HURQQZHVSA-N
Isomeric SMILES CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)NC(=O)CCl)SC1)C(=O)O
Canonical SMILES CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NC(=O)CCl)SC1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a bicyclo[4.2.0]oct-2-ene core, a hallmark of cephalosporin antibiotics. Key functional groups include:

  • Acetoxymethyl at position 3, enhancing stability against esterases.

  • A thiazol-4-yl side chain at position 7, substituted with a chloroacetamido moiety and methoxyimino group, critical for beta-lactamase resistance .

  • A carboxylic acid at position 2, essential for binding penicillin-binding proteins (PBPs).

The stereochemistry—denoted by 6R, 6alpha, and 7beta(Z)—ensures optimal spatial arrangement for biological activity .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₈ClN₅O₈S₂
Molecular Weight531.955 g/mol
CAS Registry Number64486-19-7
EINECS Number264-918-5
AppearanceLiquid or white powder
Assay Purity≥99%

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis involves multi-step modifications of the cephalosporin nucleus:

  • Beta-Lactam Ring Formation: Utilizing fermentation-derived 7-aminocephalosporanic acid (7-ACA) as the starting material.

  • Side-Chain Introduction: The thiazole ring is functionalized via nucleophilic acyl substitution, attaching the chloroacetamido and methoxyimino groups .

  • Crystallization and Purification: Recrystallization from aqueous-organic solvents yields the final product with >99% purity .

Industrial Production

Suppliers such as Chemlyte Solutions and Antimex Chemical Limited produce the compound in kilogram-scale batches, primarily for pharmaceutical R&D . Transportation via maritime routes indicates moderate stability under controlled conditions .

Pharmacological Profile

Mechanism of Action

As a beta-lactam derivative, the compound inhibits bacterial cell wall synthesis by covalently binding to PBPs. The methoxyimino group confers resistance to hydrolysis by extended-spectrum beta-lactamases (ESBLs), expanding its activity against Gram-negative pathogens .

Applications in Pharmaceutical Development

Antibiotic Formulations

The compound serves as an intermediate in synthesizing advanced cephalosporins. Its modular structure allows for derivatization to improve pharmacokinetics (e.g., half-life extension via prodrug strategies) .

Research Use

In vitro studies utilize this compound to investigate:

  • Beta-lactamase inhibition dynamics.

  • Structure-activity relationships (SAR) for novel antibiotic design .

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